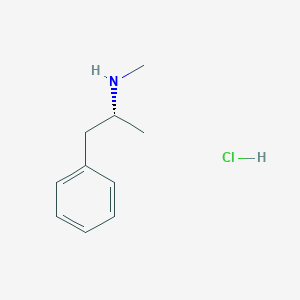

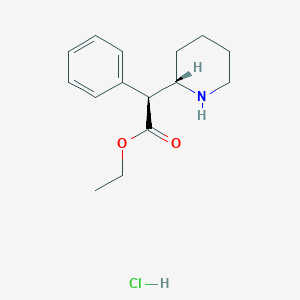

(R)-N,alpha-Dimethylphenethylamine hydrochloride

Overview

Description

(R)-N,alpha-Dimethylphenethylamine hydrochloride, also known as (R)-N,alpha-DMPEA HCl, is an organic compound that has been studied for its potential applications in scientific research. It is an analog of the neurotransmitter phenethylamine, and has been studied for its effects on the body’s biochemistry and physiology.

Scientific Research Applications

Anticonvulsant Properties

(R)-N,alpha-Dimethylphenethylamine hydrochloride and its derivatives have been explored for their potential anticonvulsant properties. A study synthesized and evaluated twenty-four N-[(dimethylphenoxy)alkyl]aminoalkanols for anticonvulsant activity. These compounds exhibited quantifiable anticonvulsant activity in various in vivo tests. Notably, the compound R-(-)-2N-[(2,6-dimethylphenoxy)ethyl]aminopropan-1-ol and its hydrochloride form were active in maximum electroshock (MES) tests with various effective doses (ED50) across different animal models. The compound also displayed binding affinity to σ, 5-HT1A, and α2 receptors, along with the 5-HT transporter, without showing mutagenic properties (Waszkielewicz et al., 2015).

Alpha 2-Adrenoceptor Agonist Activity

Medetomidine, structurally similar to this compound, has been characterized for its alpha 2-adrenoceptor agonist activity. In studies with rat brain membrane preparations, medetomidine demonstrated high affinity for alpha 2-adrenoceptors, indicating its potential as a potent, selective, and specific alpha 2-adrenoceptor agonist (Virtanen et al., 1988).

Investigation of Psychoactive Properties

Although not directly related to this compound, studies on structurally related compounds, such as 4-Bromo-2,5-Dimethoxyphenethylamine, provide insights into the psychoactive properties and potential drug abuse aspects of similar compounds. Such studies have explored the binding affinity to various serotonin receptors and potential hallucinogenic properties, emphasizing the importance of understanding the selectivity and effects of these compounds on central receptors (Glennon et al., 1988).

Application in Ocular Hypotension

Research has evaluated the effects of serotonin receptor ligands, including compounds similar to this compound, on intraocular pressure. These studies contribute to the understanding of the therapeutic utility of such compounds in treating ocular conditions like glaucoma. Specifically, agonists at both 5-HT1A and 5-HT2 receptors were found to effectively lower intraocular pressure, suggesting potential applications in the control of ocular hypertension and glaucoma treatment (May et al., 2003).

Mechanism of Action

Target of Action

Similar compounds often interact with receptors or enzymes in the central nervous system

Mode of Action

It’s likely that the compound interacts with its targets, leading to changes in cellular function . The exact nature of these interactions and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It’s known that many compounds can affect multiple pathways, leading to a variety of downstream effects

Pharmacokinetics

Understanding these properties is crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action .

Result of Action

The compound’s effects would likely depend on its specific targets and mode of action

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH can affect a compound’s ionization state, which can in turn influence its absorption and distribution . Additionally, factors like temperature and light exposure can affect a compound’s stability .

properties

IUPAC Name |

(2R)-N-methyl-1-phenylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-9(11-2)8-10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXDDNPPQUTEOV-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=CC=C1)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

826-10-8 | |

| Record name | Benzeneethanamine, N,α-dimethyl-, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=826-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-N,α-dimethylphenethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVMETAMFETAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ4872M3C8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B157928.png)